ethyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused pyridine-pyrimidine core with a 2,4-dione moiety. The structure includes a 4-methoxyphenylmethyl group at position 3 and an ethyl acetate ester at position 1. Such derivatives are often explored for kinase inhibition, anticancer activity, or as proteolysis-targeting chimeras (PROTACs) due to their ability to interact with enzymatic active sites or protein surfaces .
Properties
IUPAC Name |
ethyl 2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-3-27-16(23)12-21-17-15(5-4-10-20-17)18(24)22(19(21)25)11-13-6-8-14(26-2)9-7-13/h4-10H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDRVHBNTDOTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=N2)C(=O)N(C1=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate typically involves multi-step organic reactions. One common approach includes the condensation of a pyrimidine derivative with an appropriate ester, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Structural Overview
- IUPAC Name : Ethyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate
- Molecular Formula : C22H24N2O5
- CAS Number : 902966-08-9
Physical Properties
The compound exhibits properties typical of pyrido[2,3-d]pyrimidine derivatives, which include:
- Solubility : Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
- Stability : Stable under standard laboratory conditions with moderate reactivity towards nucleophiles.
Pharmacological Applications
This compound has been investigated for its potential as a therapeutic agent in various diseases:
a. Anti-inflammatory Activity
Studies have shown that derivatives of pyrido[2,3-d]pyrimidines exhibit anti-inflammatory properties. The compound's structure suggests it may inhibit pro-inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders .
b. Anticancer Potential
Research indicates that compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The pyrido[2,3-d]pyrimidine scaffold is known for its ability to interfere with cancer cell proliferation and induce apoptosis .
c. Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of pyrido[2,3-d]pyrimidines. This compound may exhibit broad-spectrum activity against bacteria and fungi due to its unique chemical structure.
Synthetic Applications
The compound can also serve as a building block in the synthesis of more complex molecules. For instance:
- It can be used in multicomponent reactions to generate various derivatives with enhanced biological activities.
- Its reactivity allows for modifications that can lead to the development of new pharmaceuticals with tailored properties .
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers synthesized this compound and evaluated its biological activity against several cancer cell lines. The results indicated that the compound showed significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism Investigation
Another research project focused on elucidating the anti-inflammatory mechanisms of compounds derived from the pyrido[2,3-d]pyrimidine family. This compound was found to inhibit key inflammatory cytokines in vitro and demonstrated potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrido[2,3-d]pyrimidine derivatives are highly substituent-dependent. Key analogs include:
Key Observations:
- 4-Methoxyphenyl vs. 4-Fluorophenyl : The methoxy group (electron-donating) may improve solubility, whereas fluorine (electron-withdrawing) enhances binding affinity to hydrophobic pockets .
- Ethyl Ester vs. Carboxylic Acid : The ester group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the carboxylic acid analog (logP ~1.8), favoring membrane permeability .
Biological Activity
Ethyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrido[2,3-d]pyrimidine core with methoxy and ethyl substituents that may influence its biological activity.
Anticancer Activity
Research has shown that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain substituted derivatives showed potent cytotoxicity against HeLa and MCF-7 cells. The presence of phenyl and chlorophenyl groups was particularly associated with enhanced activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| K5 | HeLa | 0.25 |
| K6 | MCF-7 | 0.45 |
The mechanisms underlying the anticancer activity of pyrido[2,3-d]pyrimidine derivatives are multifaceted. These compounds are believed to induce apoptosis in cancer cells through various pathways:
- Inhibition of DNA Synthesis : Some studies suggest that these compounds interfere with DNA replication processes.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
- Inhibition of Specific Kinases : Certain derivatives have been shown to inhibit kinases involved in cell proliferation and survival pathways.
Antimicrobial Activity
In addition to anticancer properties, some derivatives have demonstrated antimicrobial effects against various pathogens. For example, studies have reported that specific pyrido[2,3-d]pyrimidine derivatives inhibit the growth of bacteria such as Enterococcus faecalis and fungi like Candida albicans.
Case Studies
A notable case study involved the synthesis and biological evaluation of several pyrido[2,3-d]pyrimidine derivatives. The synthesized compounds were tested for their cytotoxicity against a panel of cancer cell lines. The results indicated a strong correlation between structural modifications (such as the introduction of methoxy groups) and increased cytotoxic activity.
- Study Reference : In a study published in PMC, a series of pyrido[2,3-d]pyrimidines were synthesized and evaluated for their anticancer properties. The results showed that compounds with electron-withdrawing groups exhibited higher potency against HeLa cells compared to those with electron-donating groups .
Q & A
Basic: What are the standard synthetic protocols for ethyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-pyrido[2,3-d]pyrimidin-1-yl}acetate?
Answer:
The synthesis typically involves multi-step organic reactions, including cyclocondensation, alkylation, and esterification. Key steps include:
- Cyclocondensation: Formation of the pyrido[2,3-d]pyrimidine core using precursors like aminopyridines and carbonyl compounds under reflux in solvents such as DMF or acetonitrile .
- Substituent Introduction: Alkylation with 4-methoxybenzyl chloride at the N3 position under controlled pH (7–9) and temperature (60–80°C) to ensure regioselectivity .
- Esterification: Reaction with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to introduce the acetate moiety .
Optimization Tips: Use microwave-assisted synthesis to reduce reaction time by 30–50% compared to conventional heating .
Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., 4-methoxybenzyl protons at δ 3.8 ppm for OCH₃ and δ 4.5–5.0 ppm for CH₂) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragment patterns matching the pyrido[2,3-d]pyrimidine core .
- HPLC-PDA: Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
Basic: What is the significance of the 4-methoxybenzyl and ethyl acetate substituents in modulating biological activity?
Answer:
- 4-Methoxybenzyl Group: Enhances lipophilicity (logP +0.5–1.0) and potential CNS penetration. The methoxy group may engage in hydrogen bonding with target enzymes (e.g., kinases) .
- Ethyl Acetate Moiety: Improves solubility in polar solvents (e.g., DMSO) and serves as a prodrug motif for hydrolytic activation in vivo .
Structural-Activity Relationship (SAR): Replacement with bulkier groups (e.g., benzyl) reduces activity by 40–60%, highlighting the need for steric optimization .
Advanced: How can reaction conditions be systematically optimized to improve synthetic yield?
Answer:
-
Design of Experiments (DoE): Use a factorial approach to evaluate variables:
Variable Range Tested Optimal Value Impact on Yield Temperature 50–90°C 75°C +25% yield Solvent DMF vs. Acetonitrile Acetonitrile +15% purity Catalyst None vs. DBU DBU (5 mol%) +30% rate Data from . -
In Situ Monitoring: Use FT-IR to track carbonyl intermediates and terminate reactions at 90–95% conversion .
Advanced: How to resolve contradictions in biological activity data across different assays?
Answer:
- Assay Standardization:
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .
- Orthogonal Validation: Pair enzymatic assays (e.g., kinase inhibition) with cellular viability tests to distinguish direct target effects from off-target toxicity .
- Data Interpretation: Apply IC₅₀ variability thresholds (±20%) and exclude outliers via Grubbs’ test (α=0.05) .
Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action?
Answer:
- Target Identification:
- Chemoproteomics: Use photoaffinity labeling with a biotin-tagged analog to pull down binding proteins, followed by LC-MS/MS analysis .
- Molecular Docking: Simulate interactions with kinases (e.g., EGFR) using AutoDock Vina; prioritize targets with ΔG < −8 kcal/mol .
- Pathway Analysis: RNA-seq to identify differentially expressed genes (e.g., apoptosis markers BAX/BCL2) post-treatment .
Advanced: How to compare the bioactivity of structural analogs with varying substituents?
Answer:
-
SAR Table:
Analog Substituent Bioactivity (IC₅₀, μM) Solubility (mg/mL) Key Finding 4-Fluorobenzyl 1.2 ± 0.3 0.8 Improved potency but reduced solubility 3-Chlorophenyl 2.5 ± 0.4 1.5 Balanced profile 2-Methoxyethyl >10 2.2 Inactive Data curated from . -
Computational Modeling: Use QSAR to predict activity cliffs and prioritize synthesis of analogs with predicted IC₅₀ < 2 μM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
